molecular formula C12H16BrN B1382237 1-(3-Bromo-5-methylbenzyl)pyrrolidine CAS No. 1704069-69-1

1-(3-Bromo-5-methylbenzyl)pyrrolidine

Cat. No. B1382237
M. Wt: 254.17 g/mol
InChI Key: ZAMCVDLWUVTDCA-UHFFFAOYSA-N
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Description

“1-(3-Bromo-5-methylbenzyl)pyrrolidine” is a chemical compound with the formula C12H16BrN and a molecular weight of 254.17 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(3-Bromo-5-methylbenzyl)pyrrolidine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-5-methylbenzyl)pyrrolidine” can be represented by the InChI code: 1S/C12H16BrN/c1-10-6-11(8-12(13)7-10)9-14-4-2-3-5-14/h6-8H,2-5,9H2,1H3 .

More detailed properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Field : Medicinal Chemistry
    • Application : Pyrrolidine is a versatile scaffold for creating biologically active compounds used in the treatment of human diseases . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
    • Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Pyrrolidine-2,5-dione in Carbonic Anhydrase Inhibition

    • Field : Biochemistry
    • Application : Pyrrolidine-2,5-dione is a versatile scaffold used in the creation of inhibitors for human carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .
    • Methods : The synthesis involves the preparation of a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .
    • Results : The compounds were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
  • Pyrrolidine in Organocatalysis

    • Field : Organic Chemistry
    • Application : Pyrrole rings are used in organocatalysis for the construction of diverse structural scaffolds .
    • Methods : Organocatalytic approaches have provided a new alternative for the synthesis of pyrroles, from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
    • Results : A vast array of synthetic procedures has been developed .
  • Pyrrolidine in Synthetic Chemistry

    • Field : Synthetic Chemistry
    • Application : Pyrrolidine is a common motif in many natural products and pharmaceuticals . The synthesis of pyrrolidine derivatives is therefore of great interest in synthetic chemistry .
    • Methods : Various synthetic strategies have been developed, including ring-closing metathesis, cycloaddition reactions, and multicomponent reactions .
    • Results : These methods have enabled the synthesis of a wide range of pyrrolidine derivatives, expanding the toolbox of synthetic chemists .
  • Pyrrolidine in Material Science

    • Field : Material Science
    • Application : Pyrrolidine derivatives have been used in the development of new materials, such as organic semiconductors .
    • Methods : The synthesis of these materials often involves the formation of conjugated systems incorporating the pyrrolidine ring .
    • Results : These materials have shown promising properties, such as high charge carrier mobility .

properties

IUPAC Name

1-[(3-bromo-5-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-6-11(8-12(13)7-10)9-14-4-2-3-5-14/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCVDLWUVTDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237228
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-methylbenzyl)pyrrolidine

CAS RN

1704069-69-1
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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